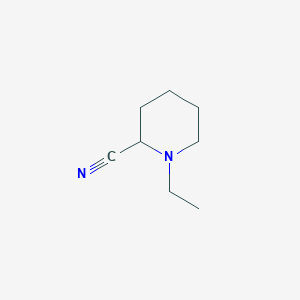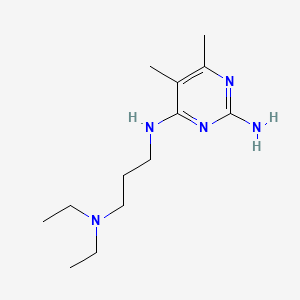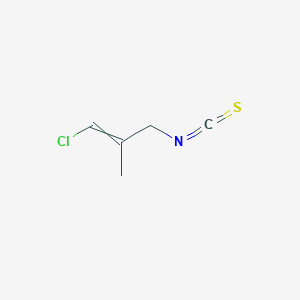
1-Chloro-3-isothiocyanato-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-isothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H6ClNS It is characterized by the presence of a chlorine atom, an isothiocyanate group, and a methyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropene with thiophosgene (CSCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Isothiocyanate Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Solvents: Dichloromethane, toluene, and other non-polar solvents.
Major Products:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Propene Derivatives: Resulting from substitution reactions at the chlorine atom.
Scientific Research Applications
1-Chloro-3-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiourea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-3-isothiocyanato-2-methylprop-1-ene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins and other biomolecules.
Comparison with Similar Compounds
3-Chloro-2-methylpropene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.
1-Chloro-2-methylpropene: Similar structure but different reactivity due to the position of the chlorine atom.
Isothiocyanato Compounds: Other compounds with isothiocyanate groups, such as phenyl isothiocyanate, share some reactivity but differ in their overall structure and applications.
Uniqueness: 1-Chloro-3-isothiocyanato-2-methylprop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Properties
CAS No. |
62927-33-7 |
|---|---|
Molecular Formula |
C5H6ClNS |
Molecular Weight |
147.63 g/mol |
IUPAC Name |
1-chloro-3-isothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(2-6)3-7-4-8/h2H,3H2,1H3 |
InChI Key |
VOJYAZLOFYRRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

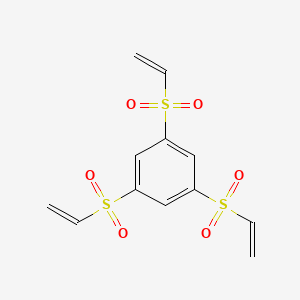
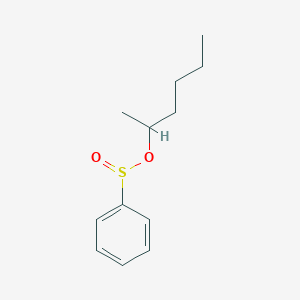

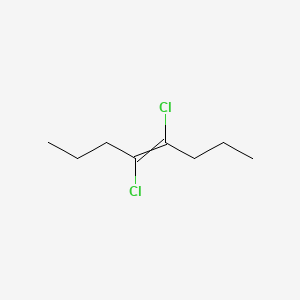
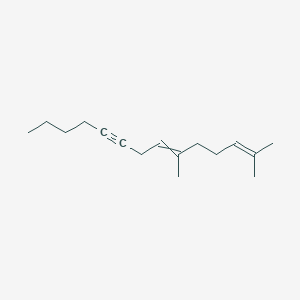
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
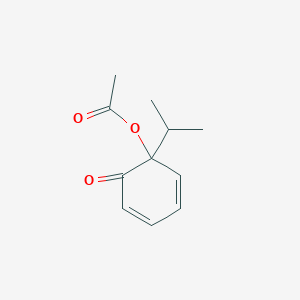
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
